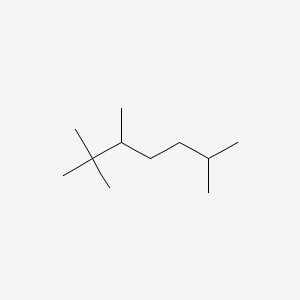
2,2,3,6-Tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,6-Tetramethylheptane is an organic compound with the molecular formula C11H24 It is a branched alkane, characterized by the presence of four methyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,6-Tetramethylheptane typically involves the alkylation of heptane derivatives with methylating agents. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic cracking and isomerization processes. These methods involve the use of zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, resulting in the formation of branched alkanes like this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,6-Tetramethylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. These reactions often require the presence of light or heat to initiate the reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated alkanes.
Scientific Research Applications
2,2,3,6-Tetramethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions. Its unique branching makes it a model compound for understanding steric effects in chemical reactions.
Biology: While not directly used in biological systems, its derivatives can be used in the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are explored for their potential use in pharmaceuticals, particularly in the design of drugs with specific hydrophobic properties.
Industry: It is used as a solvent and in the formulation of specialty chemicals. Its branched structure provides desirable properties such as low viscosity and high stability.
Mechanism of Action
The mechanism of action of 2,2,3,6-Tetramethylheptane in chemical reactions involves the interaction of its branched alkane structure with various reagents. The presence of multiple methyl groups influences the reactivity and selectivity of the compound in different reactions. For example, in oxidation reactions, the tertiary carbon atoms are more susceptible to attack by oxidizing agents, leading to the formation of specific oxidation products.
Comparison with Similar Compounds
2,2,6,6-Tetramethylheptane: Another branched alkane with a similar structure but different positioning of methyl groups.
2,2,4,6-Tetramethylheptane: Differing in the position of one methyl group, leading to variations in physical and chemical properties.
2,2,3,3-Tetramethylheptane: Similar in having four methyl groups but with a different arrangement, affecting its reactivity and applications.
Uniqueness: 2,2,3,6-Tetramethylheptane is unique due to its specific branching pattern, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in studies related to hydrocarbon behavior and in the development of specialized industrial applications.
Properties
CAS No. |
61868-43-7 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,3,6-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-9(2)7-8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
AQHGQPHAJYTMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















